ethyl 3-(acetylamino)-5-(1H-indol-3-yl)-6-methylpyrazine-2-carboxylate
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Overview
Description
Ethyl 3-(acetylamino)-5-(1H-indol-3-yl)-6-methylpyrazine-2-carboxylate is a complex organic compound with a unique structure that combines an indole ring, a pyrazine ring, and an ester functional group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(acetylamino)-5-(1H-indol-3-yl)-6-methylpyrazine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Ring: Starting from a suitable precursor, such as 2-nitrotoluene, the indole ring is formed through a series of reactions including nitration, reduction, and cyclization.
Pyrazine Ring Formation: The pyrazine ring is synthesized separately, often starting from 2,3-diaminopyrazine, which undergoes various functional group transformations.
Coupling of Rings: The indole and pyrazine rings are then coupled together using a suitable linker, such as an ester or amide bond.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(acetylamino)-5-(1H-indol-3-yl)-6-methylpyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the indole or pyrazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethyl 3-(acetylamino)-5-(1H-indol-3-yl)-6-methylpyrazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-(acetylamino)-5-(1H-indol-3-yl)-6-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often studied using molecular docking and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-indol-3-yl)ethan-1-amine hydrochloride
- 3-(1H-indol-3-yl)-2-(2-m-tolyloxy-acetylamino)-propionic acid ethyl ester
- 2-(1H-indol-3-yl)-ethylamine, compound with oxalic acid
Uniqueness
Ethyl 3-(acetylamino)-5-(1H-indol-3-yl)-6-methylpyrazine-2-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H18N4O3 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
ethyl 3-acetamido-5-(1H-indol-3-yl)-6-methylpyrazine-2-carboxylate |
InChI |
InChI=1S/C18H18N4O3/c1-4-25-18(24)16-17(21-11(3)23)22-15(10(2)20-16)13-9-19-14-8-6-5-7-12(13)14/h5-9,19H,4H2,1-3H3,(H,21,22,23) |
InChI Key |
DUNUJODHOSZETI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=C(N=C1NC(=O)C)C2=CNC3=CC=CC=C32)C |
Origin of Product |
United States |
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